![molecular formula C11H18ClNO4S B2375049 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone CAS No. 2411242-75-4](/img/structure/B2375049.png)
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone is a complex organic compound with the molecular formula C11H18ClNO4S and a molecular weight of 295.78. This compound is characterized by its unique spirocyclic structure, which includes a chloroethanone moiety and a dioxo-oxa-thia-azaspiro framework. Such structures are often of interest in medicinal chemistry and drug discovery due to their potential biological activities and structural complexity.
Preparation Methods
The synthesis of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[56]dodecan-10-yl)ethanone involves multiple steps, typically starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the sulfur or nitrogen atoms within the spirocyclic framework.
Cyclization Reactions: The presence of multiple functional groups allows for further cyclization reactions, potentially leading to more complex spirocyclic structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, this compound is of interest in the development of new pharmaceuticals. It can serve as a scaffold for the synthesis of bioactive molecules.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The spirocyclic framework can provide a rigid structure that fits well into the active sites of proteins, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone include other spirocyclic compounds with different substituents. For example:
2-Chloro-1,3-dithiane: Used in the synthesis of Markovnikov-selective 1,3-dithianes.
2-Chloro-1,3-dimethylimidazolidinium chloride: A carbene precursor used in the synthesis of complex organic molecules.
These compounds share the spirocyclic core but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity.
Properties
IUPAC Name |
2-chloro-1-(3,3-dioxo-7-oxa-3λ6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4S/c12-9-10(14)13-4-1-11(17-6-5-13)2-7-18(15,16)8-3-11/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEYUYUTGVQEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC12CCS(=O)(=O)CC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)
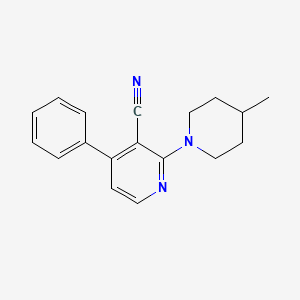
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2374968.png)
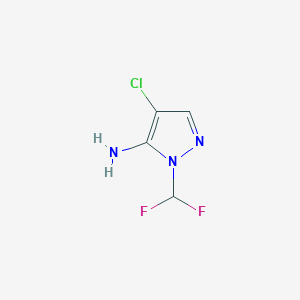
![(2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid](/img/structure/B2374970.png)
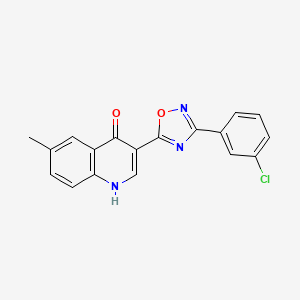
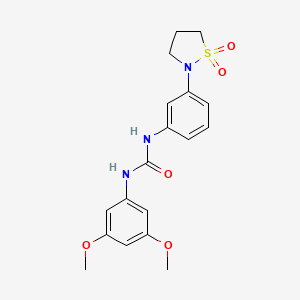
![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)
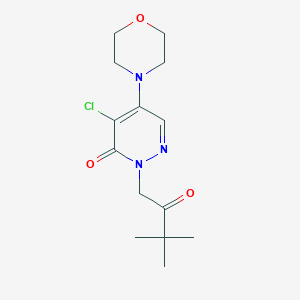
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
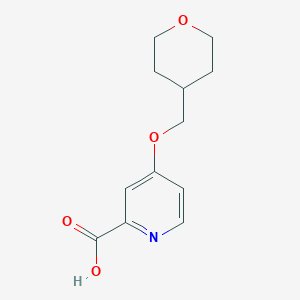
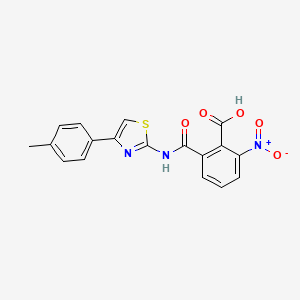
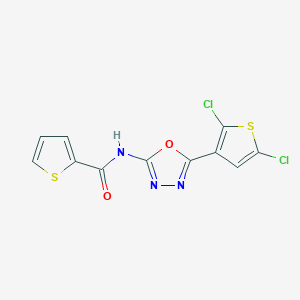
![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)
